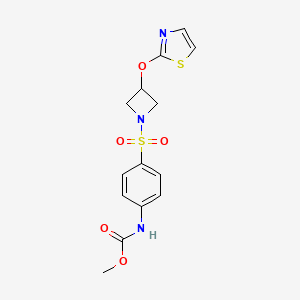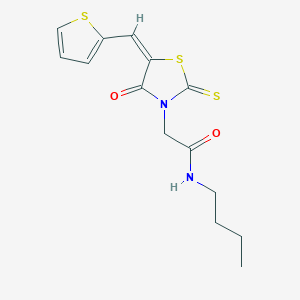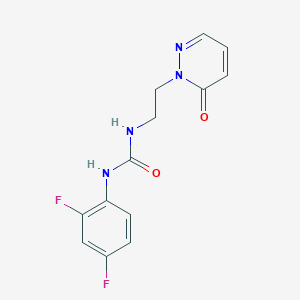
Methyl (4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)carbamate, also known as MTSPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTSPC is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been extensively studied.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Thiazole derivatives, including compounds like Methyl (4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)carbamate, have shown promising antibacterial properties. They are often compared to reference drugs like amoxicillin for their efficacy. The presence of the thiazole ring contributes to the compound’s ability to inhibit bacterial growth, making it a potential candidate for developing new antibacterial agents .
Antifungal Activity
Similar to their antibacterial uses, thiazole-containing compounds exhibit significant antifungal activity. They have been evaluated against strains like T. harzianum and A. niger, showing results comparable to standard drugs such as fluconazole. This suggests their potential in treating fungal infections .
Anti-inflammatory Properties
The anti-inflammatory properties of thiazole derivatives are well-documented. They can be designed to target specific inflammatory pathways, offering a tailored approach to treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Thiazoles have been identified as potent anticancer agents due to their ability to interfere with various cellular processes in cancer cells. Research into compounds like Methyl (4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)carbamate could lead to the development of novel cancer therapies .
Antitubercular Activity
The fight against tuberculosis (TB) has been bolstered by the discovery of thiazole derivatives’ antitubercular effects. These compounds can be optimized for better efficacy against TB, offering hope for more effective treatments .
Antioxidant Effects
Thiazole compounds have also been studied for their antioxidant properties. They can scavenge harmful free radicals, potentially reducing oxidative stress and preventing damage to cells and tissues .
Antiviral Capabilities
The structural flexibility of thiazole derivatives allows them to be used in antiviral drug design. Their interaction with viral components can inhibit viral replication, making them valuable in the development of antiviral medications .
Antidiabetic Applications
Research has indicated that thiazole derivatives can play a role in managing diabetes. They may affect glucose metabolism or insulin signaling, providing a new avenue for diabetes treatment .
Mecanismo De Acción
Target of Action
Thiazole derivatives, a key structural component of this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological outcomes . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, plays a significant role in these interactions .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
methyl N-[4-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-21-13(18)16-10-2-4-12(5-3-10)24(19,20)17-8-11(9-17)22-14-15-6-7-23-14/h2-7,11H,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKRYJCSKSVBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2878781.png)
![1-[4-[3-(Difluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2878782.png)
![ethyl 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2878783.png)
![2-amino-1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2878787.png)


![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2878792.png)
amino]-1H-pyrrole-2,5-dione](/img/structure/B2878794.png)
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2878795.png)
![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)
![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2878798.png)
![1-[(4-chlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2878802.png)
![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2878803.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2878804.png)